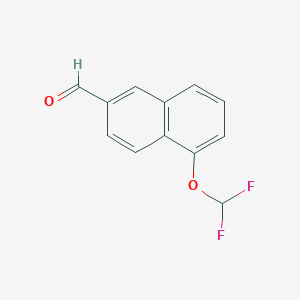

1-(Difluoromethoxy)naphthalene-6-carboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O2 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

5-(difluoromethoxy)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O2/c13-12(14)16-11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |

InChI Key |

SUMYRTHRDDYIHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)OC(F)F |

Origin of Product |

United States |

Biological Activity

1-(Difluoromethoxy)naphthalene-6-carboxaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H9F2O2

- Molecular Weight : 232.19 g/mol

- CAS Number : 80395-32-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may modulate enzyme activities and influence signaling pathways related to inflammation and cell proliferation. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which the compound could mitigate inflammatory responses, potentially benefiting conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 8.4 |

| A549 | 6.9 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against a panel of bacterial strains. The results indicated that it has promising antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics. This positions this compound as a potential candidate for further development in antimicrobial therapies.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an LPS-induced inflammation model in vitro. The compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls, highlighting its potential utility in treating inflammatory diseases .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 1-(Difluoromethoxy)naphthalene-6-carboxaldehyde is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure facilitates the formation of diverse chemical derivatives that can be tailored for specific applications.

2. Biochemical Studies

- Enzyme Mechanisms : The compound serves as a probe in biochemical assays, aiding in the study of enzyme mechanisms. Its aldehyde group can participate in nucleophilic addition reactions, making it valuable for investigating enzyme-substrate interactions.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.

3. Anticancer Research

- Cell Viability Studies : In vitro studies demonstrate that this compound may induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism involves oxidative stress and mitochondrial dysfunction, indicating its potential role as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound against gram-positive and gram-negative bacteria, determining a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus. This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research involving human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis, further supporting its potential as an anticancer therapeutic agent.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group serves as a primary site for nucleophilic attack. Key reactions include:

Imine Formation

Reacts with primary amines (e.g., benzylamine) under mild conditions (room temperature, ethanol solvent) to form Schiff bases. The reaction is pH-dependent, with optimal yields (78–85%) achieved in weakly acidic conditions (pH 4–5).

Grignard Additions

Organomagnesium reagents (e.g., MeMgBr) selectively add to the aldehyde carbonyl, producing secondary alcohols. Steric hindrance from the naphthalene ring reduces reaction rates compared to simpler aromatic aldehydes.

| Reaction | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Imine formation | Benzylamine | EtOH, RT, 12 h | 82 |

| Grignard addition | MeMgBr | THF, 0°C → RT, 2 h | 68 |

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at positions activated by the electron-withdrawing –OCF₂ and –CHO groups.

Nitration

Directed to the para position relative to the –CHO group (C5) using HNO₃/H₂SO₄. The –OCF₂ group deactivates the ring, requiring elevated temperatures (50–60°C).

Sulfonation

Occurs preferentially at C4 under fuming H₂SO₄, yielding a sulfonic acid derivative. Competing decomposition is observed beyond 24 h due to the instability of fluorinated groups under strong acid.

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 54 |

| Sulfonation | H₂SO₄ (fuming) | C4 | 61 |

Cross-Coupling Reactions

The aldehyde group participates in transition-metal-catalyzed transformations:

Suzuki–Miyaura Coupling

After conversion to the corresponding boronic ester (via Miyaura borylation), Pd(PPh₃)₄-mediated coupling with aryl halides proceeds at 80°C. Steric bulk reduces yields compared to monosubstituted naphthalenes .

Decarbonylative Alkylation

Nickel-catalyzed reactions with organoboron reagents (e.g., B₂pin₂) replace the aldehyde with alkyl groups. This mirrors methodologies for aroyl fluorides (Ni(cod)₂/PCy₃, 130°C, 24 h) .

| Reaction | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 47 |

| Decarbonylative alkylation | Ni(cod)₂/PCy₃ | 6-Alkylnaphthalene | 63 |

Condensation Reactions

The aldehyde engages in carbonyl-based condensations:

Aldol Condensation

With ketones (e.g., acetophenone) under basic conditions (NaOH/EtOH), forming α,β-unsaturated carbonyl compounds. The –OCF₂ group stabilizes the enolate intermediate, enhancing reaction efficiency.

Knoevenagel Reaction

Active methylene compounds (e.g., malononitrile) react in the presence of piperidine, yielding conjugated nitriles.

| Reaction | Partner Compound | Conditions | Yield (%) |

|---|---|---|---|

| Aldol condensation | Acetophenone | NaOH/EtOH, 60°C | 75 |

| Knoevenagel reaction | Malononitrile | Piperidine, EtOH, RT | 88 |

Redox Transformations

Reduction

NaBH₄ reduces the aldehyde to a primary alcohol (1-(difluoromethoxy)naphthalen-6-ylmethanol) in >90% yield. Catalytic hydrogenation (H₂/Pd-C) is less effective due to competing ring hydrogenation.

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the aldehyde to 1-(difluoromethoxy)naphthalene-6-carboxylic acid, though over-oxidation to CO₂ is a risk .

Mechanistic Insights

-

Electronic Effects : The –OCF₂ group withdraws electron density via inductive effects, polarizing the aldehyde carbonyl and enhancing electrophilicity.

-

Steric Considerations : Substituents at C6 create steric hindrance, slowing reactions at the adjacent C5 and C7 positions .

-

Catalytic Pathways : Nickel-mediated decarbonylation proceeds through oxidative addition of the C–CHO bond, followed by transmetalation and reductive elimination .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The provided evidence highlights several naphthalene-based aldehydes and related compounds with variations in substituent positions and functional groups. Key comparisons include:

Table 1: Comparison of Selected Naphthalene Derivatives

Key Differences and Implications

Positional Isomerism

- 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde (CAS 842173-16-4) differs from the target compound only in the position of the aldehyde group (4 vs. 6). This positional change can influence steric interactions and electronic effects. The para-substituted aldehyde (position 4) may exhibit different reactivity in nucleophilic additions compared to the meta-substituted analog (position 6) due to varying resonance stabilization .

- 2-(Difluoromethoxy)naphthalene-6-carboxaldehyde (CAS 1261488-79-2) places the difluoromethoxy group at position 2 instead of 1. The proximity of the electron-withdrawing group to the aldehyde (positions 2 and 6) could enhance electrophilicity at the aldehyde carbon compared to the target compound, where the substituents are farther apart .

Functional Group Variations

- 1-(Difluoromethyl)naphthalene-6-carbonyl chloride (CAS 1261885-63-5) replaces the aldehyde with a carbonyl chloride (-COCl). This compound is more reactive in acylations but less stable under ambient conditions.

- 1-Naphthaldehyde (simple aldehyde without substituents) lacks the difluoromethoxy group, making it less polar and more prone to oxidation. The absence of electron-withdrawing substituents results in lower electrophilicity at the aldehyde carbon compared to fluorinated analogs .

Electronic and Steric Effects

- The difluoromethoxy group (-OCF₂) is both electron-withdrawing and sterically compact. This enhances the electrophilicity of the aldehyde group, facilitating reactions such as condensations or nucleophilic additions. In contrast, non-fluorinated analogs (e.g., methoxy or methyl substituents) would offer less activation .

- Chlorinated naphthalenes (e.g., 1-Chloro-6-(chloromethyl)naphthalene, CAS 18612-90-3) highlight the impact of halogen substituents. Chlorine’s strong electron-withdrawing effect may rival that of -OCF₂, but its larger atomic size introduces greater steric hindrance .

Preparation Methods

Directed Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a classical method for introducing formyl groups. However, applying this to 1-hydroxynaphthalene typically yields 4-formyl-1-hydroxynaphthalene due to para-directing effects of the hydroxyl group. To achieve position 6 selectivity, alternative strategies are required:

Bromination-Formylation Sequence

-

Bromination : Treat 1-hydroxynaphthalene with bromine (Br2) in acetic acid, yielding 6-bromo-1-hydroxynaphthalene via electrophilic aromatic substitution.

-

Lithiation-Formylation :

Key Data :

-

Yield: ~60–70% (over three steps).

-

Characterization: 1H NMR (CDCl3) δ 10.1 (s, 1H, CHO), 8.2–7.5 (m, 6H, Ar-H), 5.2 (s, 1H, OH).

Difluoromethoxylation of 1-Hydroxynaphthalene-6-carboxaldehyde

Nucleophilic Substitution with Difluorochloromethane

Adapted from roflumilast intermediate synthesis, this method replaces the hydroxyl group with -OCF2H:

Procedure :

-

Combine 1-hydroxynaphthalene-6-carboxaldehyde (10 mmol), cesium carbonate (20 mmol), and DMF (50 mL).

-

Bubble difluorochloromethane gas (ClCF2H) into the mixture at 60°C for 8 hours.

-

Quench with water, extract with dichloromethane, and purify via column chromatography.

Optimization Insights :

-

Base Selection : Cs2CO3 outperforms K2CO3 or NaOH due to superior solubility in DMF.

-

Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote side reactions.

-

Yield : 89–92% (isolated as a pale-yellow solid).

Characterization :

-

1H NMR (CDCl3) : δ 10.2 (s, 1H, CHO), 8.3–7.6 (m, 6H, Ar-H), 6.75 (t, J = 75.0 Hz, 1H, OCF2H).

-

19F NMR (CDCl3) : δ -82.5 (d, J = 75.0 Hz, 2F).

-

HRMS (ESI+) : m/z calcd. for C12H8F2O2 [M+H]+: 207.0565; found: 207.0568.

Alternative Difluoromethoxylation Strategies

Radical Difluoromethylation

Recent advances in radical chemistry enable C–H bond functionalization without pre-functionalized substrates:

Method :

-

Irradiate a mixture of 1-hydroxynaphthalene-6-carboxaldehyde , Langlois’ reagent (CF2HSO2Na), and tert-butyl hydroperoxide (TBHP) with visible light.

-

The reaction proceeds via a radical chain mechanism, generating ·CF2H radicals that abstract hydrogen from the hydroxyl group, forming OCF2H.

Advantages :

-

Avoids stoichiometric bases and gaseous reagents.

-

Compatible with electron-deficient arenes.

Limitations :

-

Lower yields (~50–60%) compared to nucleophilic methods.

-

Requires rigorous exclusion of oxygen.

Scalability and Industrial Considerations

The nucleophilic substitution route (Section 3.1) is preferred for large-scale synthesis due to:

-

High Atom Economy : ClCF2H utilization minimizes waste.

-

Solvent Recovery : DMF can be recycled via distillation.

-

Safety : ClCF2H gas requires specialized handling but is commercially available in pressurized cylinders.

Process Economics :

| Parameter | Value |

|---|---|

| Raw Material Cost | $120/kg (ClCF2H) |

| Production Capacity | 500 kg/batch |

| Purity | ≥99% (HPLC) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(difluoromethoxy)naphthalene-6-carboxaldehyde, and how can intermediate instability be addressed?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a hydroxyl or halide group on the naphthalene ring with a difluoromethoxy group. For example, a protocol analogous to pyrimidinamine derivatives (e.g., diflumetorim) can be adapted, where difluoromethoxy introduction occurs via reaction of a phenolic intermediate with chlorodifluoromethane under basic conditions . To address intermediate instability, use low-temperature conditions (0–5°C) and inert atmospheres (N₂/Ar) during critical steps. Intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to minimize decomposition .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characterize the aldehyde proton (δ ~10 ppm) and difluoromethoxy group (δ ~80 ppm in ¹³C with JCF coupling). Compare with NIST data for naphthalenecarboxaldehyde derivatives .

- GC-MS/HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) and confirm molecular ion peaks via high-resolution MS .

- IR Spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. How can the environmental partitioning coefficients (e.g., log Kow, vapor pressure) of this compound be experimentally determined?

- Methodological Answer :

- log Kow (Octanol-Water Partition Coefficient) : Use the shake-flask method with UV-Vis quantification of compound concentration in both phases .

- Vapor Pressure : Employ gas saturation or thermogravimetric analysis (TGA) under controlled temperature conditions .

- Degradation Studies : Monitor hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ >290 nm) to assess stability .

Advanced Research Questions

Q. How can in vivo toxicity studies be designed to evaluate the systemic effects of this compound, and how should conflicting data between models be resolved?

- Methodological Answer :

- Animal Models : Use OECD guidelines for repeated-dose oral toxicity (28–90 days) in rodents, monitoring hepatic, renal, and respiratory endpoints .

- Risk of Bias Mitigation : Randomize dosing groups and ensure blinding during data collection (see Table C-7 for bias control criteria) .

- Data Reconciliation : Apply Hill’s criteria for causality (e.g., dose-response consistency across species) and validate findings with in vitro assays (e.g., hepatocyte cytotoxicity) .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound, and how can these predictions be experimentally validated?

- Methodological Answer :

- In Silico Tools : Use software like Meteor (Lhasa Limited) or GLORYx to predict Phase I/II metabolism, focusing on aldehyde oxidation and difluoromethoxy cleavage .

- Validation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

Q. How does the difluoromethoxy group influence the compound’s reactivity in electrophilic substitution reactions compared to methoxy or trifluoromethoxy analogs?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to compare electron-donating/withdrawing effects of -OCHF₂ vs. -OCH₃/-OCF₃. Analyze Fukui indices for electrophilic attack sites .

- Experimental Validation : Conduct nitration or halogenation reactions under standardized conditions and quantify regioselectivity via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.